4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis may begin with commercially available quinoline derivatives.
Reaction Steps: Key steps could involve nitration, reduction, and substitution reactions to introduce the desired functional groups.
Reaction Conditions: These reactions often require specific conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl- can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl- involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: The compound may modulate biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinolinecarboxylic acids: A class of compounds with similar functional groups.
Uniqueness
4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl- is unique due to its specific functional groups and potential biological activities, which may offer advantages over other quinoline derivatives in certain applications.
Eigenschaften
CAS-Nummer |
59669-20-4 |
---|---|
Molekularformel |
C15H19N3O4 |
Molekulargewicht |
305.33 g/mol |
IUPAC-Name |
methyl 2,4-diamino-3-(1-methyl-4H-quinolin-4-yl)-4-oxobutaneperoxoate |
InChI |
InChI=1S/C15H19N3O4/c1-18-8-7-10(9-5-3-4-6-11(9)18)12(14(17)19)13(16)15(20)22-21-2/h3-8,10,12-13H,16H2,1-2H3,(H2,17,19) |
InChI-Schlüssel |
CRSIILIACFRLSS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(C2=CC=CC=C21)C(C(C(=O)OOC)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.